molecular formula C8H9NO2S B8397249 2-methanesulfinylbenzamide

2-methanesulfinylbenzamide

Cat. No.: B8397249
M. Wt: 183.23 g/mol
InChI Key: IPNCCSOWAWOQAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methanesulfinylbenzamide is an organic compound with the molecular formula C8H9NO2S and a molecular weight of 183.228 g/mol This compound is characterized by the presence of a benzamide group attached to a methanesulfinyl moiety, making it a member of the sulfoxide family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methanesulfinylbenzamide typically involves the reaction of benzamide with methanesulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Methanesulfinylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methanesulfinylbenzamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-methanesulfinylbenzamide involves its interaction with specific molecular targets. The sulfoxide group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell proliferation, apoptosis, and signal transduction .

Comparison with Similar Compounds

  • 2-Methylsulfinylbenzamide
  • 2-Methyl-sulfinyl-benzamide
  • 2-(Methylsulfinyl)benzamide
  • 2-Methyl-sulphinylbenzamide

Comparison: 2-Methanesulfinylbenzamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

2-methylsulfinylbenzamide

InChI

InChI=1S/C8H9NO2S/c1-12(11)7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H2,9,10)

InChI Key

IPNCCSOWAWOQAL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=CC=CC=C1C(=O)N

Origin of Product

United States

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